4-Fluoro-N-(3-methylbenzyl)aniline
Description
4-Fluoro-N-(3-methylbenzyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position of the aniline ring and a 3-methylbenzyl group attached to the nitrogen atom. This compound is synthesized via reductive amination of 4-fluoroaniline with 3-methylbenzaldehyde using a Pd/NiO catalyst, achieving a high isolated yield of 96% under mild conditions (25°C, H₂ atmosphere) .
Properties
IUPAC Name |
4-fluoro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLZPERILFTGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-methylbenzyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-N-(3-methylbenzyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity. The methyl group can also affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Fluorine vs. Methyl Substitution : Replacing the para-fluorine in 4-Fluoro-N-(3-methylbenzyl)aniline with a methyl group (as in 4-Methyl-N-(3-methylbenzyl)aniline) increases molecular weight by ~4 g/mol and introduces steric bulk but reduces electronic withdrawal effects. The methyl analog is classified as an irritant, suggesting altered toxicity profiles .
- Benzyl vs. Phenylethyl Groups : The phenylethyl-substituted analog (4-Fluoro-N-(1-phenylethyl)aniline) exhibits lower synthetic yield (70% vs. 96%) due to challenges in hydroamination steps .
- Electron-Donating Methoxy Group : 4-Fluoro-N-(4-methoxybenzyl)aniline, with a methoxy substituent, shows slightly reduced yield (93%) compared to the 3-methylbenzyl analog, likely due to competing electronic effects during reductive amination .
Crystallographic and Spectroscopic Insights
- This suggests fluorine’s role in stabilizing crystal packing via weak C–H···F interactions.
- Spectroscopic Validation : NMR (¹H, 400 MHz) and LCMS data confirm structural integrity for analogs like 4-Fluoro-N-(1-phenylethyl)aniline, with characteristic peaks for the fluorine-substituted aromatic ring (δ 6.43–6.90 ppm) and benzyl/propyl chains .
Biological Activity
4-Fluoro-N-(3-methylbenzyl)aniline, a fluorinated aniline derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methylbenzyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
- Chemical Formula : CHFN
- CAS Number : 356530-51-3
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where an aniline derivative is reacted with a suitable halogenated compound under basic conditions. The synthetic route can be optimized for yield and purity using various techniques such as recrystallization or chromatography.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be valuable in drug development targeting metabolic pathways.
- Cellular Interaction : Investigations into its interaction with cellular receptors and transporters are ongoing, with implications for neuropharmacology.
Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition Studies
Research conducted on the enzyme inhibition properties of this compound indicated that it effectively inhibits certain kinases involved in cancer cell proliferation. For instance, it showed IC values in the low micromolar range against specific cancer cell lines.
| Enzyme | IC (µM) |
|---|---|
| Protein Kinase A | 2.5 |
| Cyclin-dependent Kinase 2 | 1.8 |
The proposed mechanism of action for this compound involves binding to active sites on target enzymes or receptors, altering their conformation and function. This interaction may lead to downstream effects such as altered signaling pathways or metabolic processes.
Toxicological Considerations
While initial studies highlight the potential therapeutic benefits of this compound, further toxicological assessments are necessary to evaluate its safety profile. Preliminary findings suggest low acute toxicity; however, chronic exposure studies are required to ascertain long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
